molecular formula C5H5NOS B1316813 5-Methylthiazole-2-carbaldehyde CAS No. 13838-78-3

5-Methylthiazole-2-carbaldehyde

Cat. No. B1316813
Key on ui cas rn: 13838-78-3
M. Wt: 127.17 g/mol
InChI Key: UUIAJFQYWAFZEO-UHFFFAOYSA-N
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Patent
US08299267B2

Procedure details

Ti (OiPr)4 (1.3 eq) was added with stirring to MeNH2 (2.0 M in MeOH, 3 eq) under Ar. After 5 min. 5-methylthiazole-2-carbaldehyde (1 eq) was added, and the solution was stirred for 1-2 h. The reaction was cooled to 0° C. and NaBH4 (1.3 eq) was added. The solution was stirred at 0° C. to room temperature overnight. After quenching the reaction with water the mixture was filtered through Celite to remove the white ppt. MeOH was removed in vacuo and the residue was diluted with EtOAc. The resulting solution was washed with water (×3), brine (×1), and dried over Na2SO4. The inorganic material was filtered off, and the solvent was removed in vacuo to give the crude product. Purification via column chromatography yielded N-methyl-1-(5-methylthiazol-2-yl)methanamine in 80-85% yield.
[Compound]
Name
Ti (OiPr)4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[CH3:3][C:4]1[S:8][C:7]([CH:9]=O)=[N:6][CH:5]=1.[BH4-].[Na+]>>[CH3:1][NH:2][CH2:9][C:7]1[S:8][C:4]([CH3:3])=[CH:5][N:6]=1 |f:2.3|

Inputs

Step One
Name
Ti (OiPr)4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CN=C(S1)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the solution was stirred for 1-2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred at 0° C. to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After quenching
CUSTOM
Type
CUSTOM
Details
the reaction with water the mixture
FILTRATION
Type
FILTRATION
Details
was filtered through Celite
CUSTOM
Type
CUSTOM
Details
to remove the white ppt
CUSTOM
Type
CUSTOM
Details
MeOH was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with EtOAc
WASH
Type
WASH
Details
The resulting solution was washed with water (×3), brine (×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The inorganic material was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
Purification via column chromatography

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CNCC=1SC(=CN1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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